

# An In-depth Technical Guide to the Physicochemical Properties of N-Methylpropionamide

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## Compound of Interest

Compound Name: *N-Methylpropionamide*

Cat. No.: B074207

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## Introduction

**N-Methylpropionamide** (NMPA) is an organic compound with the chemical formula  $\text{CH}_3\text{CH}_2\text{CONHCH}_3$ . It is a colorless, clear liquid at room temperature and is classified as a secondary amide.[1][2] NMPA serves as a versatile polar aprotic solvent and a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its unique properties, including a high dielectric constant, make it suitable for a range of applications, from a solvent in chemical reactions to its use in electrochemical studies.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Methylpropionamide**, complete with experimental protocols and structured data for easy reference.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **N-Methylpropionamide** are summarized in the tables below. These properties are crucial for its application in various scientific and industrial settings, influencing its behavior as a solvent, its reactivity, and its handling requirements.

**Table 1: General and Physical Properties of N-Methylpropionamide**

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO	[6][7][8][9]
Molecular Weight	87.12 g/mol	[1][3][7][8][9][10]
Appearance	Clear, colorless liquid	[1][5][7][10]
Density	0.931 g/mL at 25 °C	[1][6][7][8][10][11]
Melting Point	-43 °C	[6][7][8][9][11]
Boiling Point	205-207 °C (at 760 mmHg)	[6]
146 °C (at 90 mmHg)	[7][8][9][11]	
Refractive Index (n <sub>20/D</sub> )	1.436	[7][8][9][11]
Vapor Pressure	0.13 mmHg at 25 °C	[7][9]

**Table 2: Solubility and Partitioning Properties of N-Methylpropionamide**

Property	Value	Source(s)
Solubility in Water	Very soluble	[4][6][12]
pKa (Predicted)	16.61 ± 0.46	[1][5][7][10][11]
LogP (Octanol/Water Partition Coefficient)	0.53330	[9]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

### Determination of Melting Point

The melting point of **N-Methylpropionamide**, which is typically in its solid state at very low temperatures, can be determined using a capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of frozen **N-Methylpropionamide** is finely powdered.
- **Capillary Tube Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.
- **Observation:** The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

## Determination of Boiling Point

The boiling point can be determined by either distillation or the micro-reflux method, which is suitable for small sample volumes.

Methodology (Micro-Reflux Method):

- **Sample Preparation:** Approximately 0.5-1 mL of **N-Methylpropionamide** is placed in a small test tube with a boiling chip.
- **Apparatus Setup:** The test tube is clamped and a thermometer is positioned with its bulb just above the liquid surface.
- **Heating:** The sample is gently heated until it boils and a ring of refluxing vapor is observed on the walls of the test tube.
- **Measurement:** The temperature at which the vapor temperature stabilizes is recorded as the boiling point. The atmospheric pressure should also be recorded.

## Determination of Density

The density of liquid **N-Methylpropionamide** can be accurately measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

- **Pycnometer Preparation:** A clean, dry pycnometer of a known volume is weighed.
- **Sample Filling:** The pycnometer is filled with **N-Methylpropionamide**, ensuring no air bubbles are present.
- **Temperature Equilibration:** The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.
- **Weighing:** The pycnometer is removed from the bath, dried, and weighed.
- **Calculation:** The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

## Determination of Aqueous Solubility

The "shake-flask" method is a standard procedure for determining the solubility of a substance in water.

Methodology:

- **Solution Preparation:** An excess amount of **N-Methylpropionamide** is added to a known volume of distilled water in a sealed flask.
- **Equilibration:** The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The solution is allowed to stand, and the undissolved portion is separated from the aqueous phase by centrifugation or filtration.
- **Quantification:** The concentration of **N-Methylpropionamide** in the clear aqueous solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

## Determination of pKa

The pKa of **N-Methylpropionamide** can be determined by potentiometric titration or spectroscopic methods.

Methodology (Potentiometric Titration):

- **Solution Preparation:** A solution of **N-Methylpropionamide** of known concentration is prepared in water.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

## Determination of LogP (Octanol/Water Partition Coefficient)

The shake-flask method is the classical approach for determining the LogP value.

Methodology:

- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
- **Partitioning:** A known amount of **N-Methylpropionamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
- **Concentration Measurement:** The concentration of **N-Methylpropionamide** in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

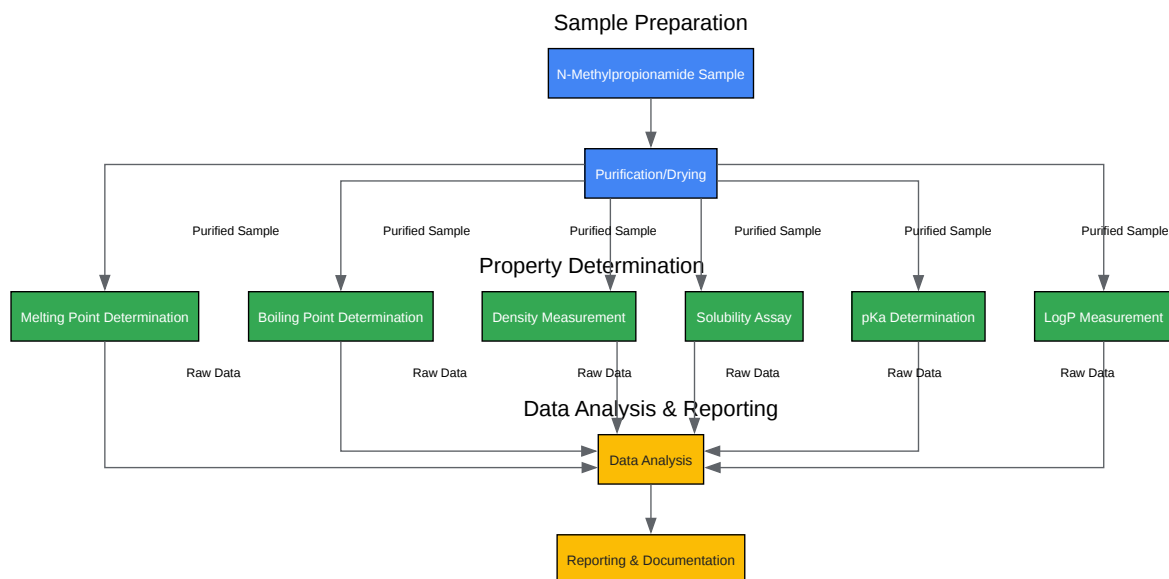
## Biological Interactions and Signaling Pathways

Current scientific literature primarily highlights the role of **N-Methylpropionamide** as a solvent and a chemical intermediate.[3][4] It has been utilized in studies investigating amide-induced phase separation.[1] As of the current date, there is limited specific information available detailing its direct involvement in significant biological signaling pathways or its role as a modulator of specific cellular targets in the context of drug development. Its primary relevance to researchers in this field lies in its application as a formulation component or a solvent in synthetic chemistry.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound like **N-Methylpropionamide**.

## Workflow for Physicochemical Property Determination



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## Workflow for Physicochemical Property Determination

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